Ethyl 3-ethylquinoline-4-carboxylate chemical structure and properties
Ethyl 3-ethylquinoline-4-carboxylate chemical structure and properties
This technical guide provides a comprehensive overview of Ethyl 3-ethylquinoline-4-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in drug development and organic synthesis. This document delves into its chemical structure, physicochemical properties, synthesis methodologies, spectroscopic signature, and potential applications, with a focus on providing practical insights and validated protocols.
Introduction to the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent heterocyclic scaffold in medicinal chemistry.[1] Quinoline and its derivatives exhibit a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3] The versatility of the quinoline core allows for extensive functionalization, enabling the modulation of its physicochemical and pharmacological profiles. Ethyl 3-ethylquinoline-4-carboxylate belongs to this important class of compounds and serves as a valuable building block in the synthesis of more complex and potentially therapeutic molecules.[4]
Chemical Structure and Physicochemical Properties
Ethyl 3-ethylquinoline-4-carboxylate is a quinoline derivative characterized by an ethyl group at the 3-position and an ethyl carboxylate group at the 4-position.
Systematic IUPAC Name: Ethyl 3-ethylquinoline-4-carboxylate[4]
Molecular Formula: C₁₄H₁₅NO₂[4]
Molecular Weight: 229.27 g/mol [4]
CAS Number: 21233-74-9[4]
Chemical Structure Diagram:
Caption: Chemical structure of Ethyl 3-ethylquinoline-4-carboxylate.
Physicochemical Properties:
A summary of the known and predicted physicochemical properties is presented in the table below.
| Property | Value | Source |
| Appearance | Yellow to brown liquid or solid | [4] |
| Melting Point | ~70 °C | [4] |
| Boiling Point | 317.3 °C at 760 mmHg (Predicted) | [5] |
| Solubility | Soluble in organic solvents such as ethanol and chloroform; limited solubility in water. | [4] |
| pKa | 2.88 ± 0.13 (Predicted) | [5] |
Synthesis of Ethyl 3-ethylquinoline-4-carboxylate
The synthesis of Ethyl 3-ethylquinoline-4-carboxylate can be achieved through a two-step process involving the Pfitzinger reaction to construct the quinoline core, followed by esterification.
Synthetic Workflow Diagram:
Caption: Proposed two-step synthesis of Ethyl 3-ethylquinoline-4-carboxylate.
Step 1: Synthesis of 3-Ethylquinoline-4-carboxylic acid via Pfitzinger Reaction
The Pfitzinger reaction is a classic method for synthesizing quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[6][7]
Reaction Mechanism: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate.[7] This intermediate then condenses with 2-pentanone to form an enamine, which subsequently undergoes intramolecular cyclization and dehydration to yield 3-ethylquinoline-4-carboxylic acid.[7][8]
Experimental Protocol (Adapted from a general Pfitzinger reaction procedure): [8]
-
In a round-bottom flask, dissolve potassium hydroxide (0.02 mol) in a mixture of water (1 mL) and absolute ethanol (40 mL).
-
Add isatin (0.0075 mol) to the basic solution and stir at room temperature for 1 hour. The color of the solution should change from purple to brown.
-
Gradually add 2-pentanone (0.015 mol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 79°C) with continuous stirring for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove any unreacted ketone.
-
Acidify the aqueous layer with acetic acid or dilute hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-ethylquinoline-4-carboxylic acid.
Step 2: Esterification of 3-Ethylquinoline-4-carboxylic acid
The carboxylic acid is then converted to its corresponding ethyl ester using a standard acid-catalyzed esterification method.
Experimental Protocol:
-
Suspend 3-ethylquinoline-4-carboxylic acid (1 equivalent) in anhydrous ethanol (excess).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure Ethyl 3-ethylquinoline-4-carboxylate.
Spectroscopic Analysis
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~8.90 | s | 1H | H-2 | Downfield shift due to proximity to the nitrogen atom. |
| ~8.15 | d | 1H | H-8 or H-5 | Aromatic proton on the benzene ring. |
| ~7.80 | d | 1H | H-5 or H-8 | Aromatic proton on the benzene ring. |
| ~7.65 | t | 1H | H-7 | Aromatic proton on the benzene ring. |
| ~7.50 | t | 1H | H-6 | Aromatic proton on the benzene ring. |
| ~4.40 | q | 2H | -OCH₂CH₃ | Quartet due to coupling with the methyl protons of the ester. |
| ~3.10 | q | 2H | -CH₂CH₃ (at C3) | Quartet due to coupling with the methyl protons of the ethyl group. |
| ~1.40 | t | 3H | -OCH₂CH₃ | Triplet due to coupling with the methylene protons of the ester. |
| ~1.30 | t | 3H | -CH₂CH₃ (at C3) | Triplet due to coupling with the methylene protons of the ethyl group. |
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~168.0 | C=O (ester) |
| ~150.0 | C-2 |
| ~148.0 | C-8a |
| ~145.0 | C-4 |
| ~135.0 | C-3 |
| ~130.0 | C-7 |
| ~129.0 | C-5 |
| ~128.0 | C-4a |
| ~127.0 | C-6 |
| ~125.0 | C-8 |
| ~61.0 | -OCH₂CH₃ |
| ~25.0 | -CH₂CH₃ (at C3) |
| ~14.5 | -OCH₂CH₃ |
| ~14.0 | -CH₂CH₃ (at C3) |
Infrared (IR) Spectroscopy:
The IR spectrum is expected to show characteristic absorption bands for the functional groups present:
-
~1720 cm⁻¹: Strong C=O stretching vibration of the α,β-unsaturated ester.
-
~1600, 1570, 1500 cm⁻¹: C=C and C=N stretching vibrations of the quinoline ring.
-
~1250 cm⁻¹: C-O stretching vibration of the ester.
-
~3050 cm⁻¹: Aromatic C-H stretching.
-
~2970, 2870 cm⁻¹: Aliphatic C-H stretching of the ethyl groups.
Mass Spectrometry (MS):
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z = 229. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) to give a fragment at m/z = 184, and the loss of the entire ester group (-COOC₂H₅, 73 Da) to give a fragment at m/z = 156.[2] Further fragmentation of the quinoline ring would also be observed.
Reactivity and Applications in Drug Development
Ethyl 3-ethylquinoline-4-carboxylate possesses several reactive sites that can be exploited for further chemical modifications. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.[4] The quinoline ring itself can undergo electrophilic substitution, although typically under harsh conditions, at the 5- and 8-positions.[11] The ethyl group at the 3-position is generally less reactive but could potentially be functionalized.
The primary interest in this compound lies in its potential as a scaffold in drug discovery. Quinoline-4-carboxylic acid derivatives have been extensively investigated for a range of therapeutic applications:
-
Anticancer Activity: Many quinoline-4-carboxylic acids exhibit potent anticancer activity, with some acting as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in rapidly proliferating cancer cells.
-
Antimalarial Activity: The quinoline core is central to several antimalarial drugs, and novel quinoline-4-carboxamide derivatives have shown promising activity against drug-resistant strains of Plasmodium falciparum.[12]
-
Antibacterial and Antifungal Activity: The quinoline scaffold is present in many antibacterial agents, and derivatives of quinoline-4-carboxylic acid have demonstrated broad-spectrum antimicrobial activity.[13][14]
Ethyl 3-ethylquinoline-4-carboxylate serves as a key intermediate for the synthesis of libraries of such derivatives for high-throughput screening and structure-activity relationship (SAR) studies.
Safety and Handling
No specific safety data sheet (SDS) is available for Ethyl 3-ethylquinoline-4-carboxylate. However, based on data for analogous quinoline derivatives, it should be handled with caution in a laboratory setting.[15][16] The related 3-ethylquinoline-4-carboxylic acid is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[17]
Recommended Safety Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: If working outside a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion
Ethyl 3-ethylquinoline-4-carboxylate is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and organic synthesis. Its synthesis, based on the robust Pfitzinger reaction, provides a reliable route to this and related quinoline derivatives. The predicted spectroscopic data offers a clear signature for its characterization. The diverse biological activities associated with the quinoline-4-carboxylate scaffold underscore the importance of this compound in the ongoing search for novel therapeutic agents. As with all chemical reagents, appropriate safety precautions should be observed during its handling and use.
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